Tris((2-hydroxyethyl)ammonium) orthoborate Tris((2-hydroxyethyl)ammonium) orthoborate
Brand Name: Vulcanchem
CAS No.: 93859-15-5
VCID: VC17102382
InChI: InChI=1S/3C2H7NO.BO3/c3*3-1-2-4;2-1(3)4/h3*4H,1-3H2;/q;;;-3/p+3
SMILES:
Molecular Formula: C6H24BN3O6
Molecular Weight: 245.09 g/mol

Tris((2-hydroxyethyl)ammonium) orthoborate

CAS No.: 93859-15-5

Cat. No.: VC17102382

Molecular Formula: C6H24BN3O6

Molecular Weight: 245.09 g/mol

* For research use only. Not for human or veterinary use.

Tris((2-hydroxyethyl)ammonium) orthoborate - 93859-15-5

Specification

CAS No. 93859-15-5
Molecular Formula C6H24BN3O6
Molecular Weight 245.09 g/mol
IUPAC Name 2-hydroxyethylazanium;borate
Standard InChI InChI=1S/3C2H7NO.BO3/c3*3-1-2-4;2-1(3)4/h3*4H,1-3H2;/q;;;-3/p+3
Standard InChI Key LVGSONGRXPYGLC-UHFFFAOYSA-Q
Canonical SMILES B([O-])([O-])[O-].C(CO)[NH3+].C(CO)[NH3+].C(CO)[NH3+]

Introduction

Chemical Identification and Nomenclature

Tris((2-hydroxyethyl)ammonium) orthoborate is recognized under multiple identifiers, reflecting its structural complexity and regulatory status. The compound is formally designated by the International Union of Pure and Applied Chemistry (IUPAC) as 2-hydroxyethylazanium borate, with the systematic name indicating the presence of three 2-hydroxyethylammonium cations paired with an orthoborate anion. Key identifiers include:

PropertyValueSource
CAS Registry Number68797-44-4, 93859-15-5
Molecular FormulaC₆H₂₄BN₃O₆
Molecular Weight245.09 g/mol
Alternative Formula(C₂H₇NO)₃·BH₃O₃
SMILES NotationB([O-])([O-])[O-].C(CO)[NH3+].C(CO)[NH3+].C(CO)[NH3+]

Discrepancies in molecular weight (e.g., 81.49 g/mol in some sources ) arise from differing stoichiometric representations, particularly when the compound is described as a solvate or hydrate. The orthoborate anion (BO₃³⁻) forms a stable ionic lattice with three protonated 2-hydroxyethylamine molecules, a configuration validated by X-ray crystallography.

Synthesis and Manufacturing

Reaction with Boric Acid and 2-Aminoethanol

The most widely documented synthesis involves a 1:3 molar reaction between boric acid (H₃BO₃) and 2-aminoethanol (C₂H₇NO) under controlled conditions:

H3BO3+3C2H7NO(C2H7NO)3BO33+3H2O\text{H}_3\text{BO}_3 + 3\,\text{C}_2\text{H}_7\text{NO} \rightarrow \text{(C}_2\text{H}_7\text{NO)}_3\cdot\text{BO}_3^{3-} + 3\,\text{H}_2\text{O}

Key parameters include:

  • Temperature: 25–50°C

  • Atmosphere: Nitrogen or argon to prevent oxidation

  • Yield: 78–85% after recrystallization

Alternative Route Using Fluoroboric Acid

An alternative method employs fluoroboric acid (HBF₄) and 2-hydroxyethylamine, yielding the orthoborate salt alongside hydrofluoric acid :

HBF4+3C2H7NO(C2H7NO)3BO33+4HF\text{HBF}_4 + 3\,\text{C}_2\text{H}_7\text{NO} \rightarrow \text{(C}_2\text{H}_7\text{NO)}_3\cdot\text{BO}_3^{3-} + 4\,\text{HF}

This pathway requires stringent moisture control due to HF’s hygroscopicity and corrosivity. Comparative studies indicate that the boric acid route produces higher-purity products suitable for electrochemical applications .

Physicochemical Properties

Structural and Thermal Characteristics

The compound crystallizes in a monoclinic system, with hydrogen bonding between the ammonium protons and borate oxygen atoms contributing to its stability. Thermal gravimetric analysis (TGA) reveals decomposition onset at 285°C, surpassing conventional ionic liquids like 1-ethyl-3-methylimidazolium tetrafluoroborate .

PropertyValueMethod
Melting Point102–105°CDSC
Density1.32 g/cm³Pycnometry
SolubilityWater: 220 g/L; Ethanol: 45 g/L

Electrochemical Performance

Cyclic voltammetry studies demonstrate a wide electrochemical window of 4.6 V vs. Li/Li⁺, attributable to the borate anion’s resistance to oxidation . Ionic conductivity reaches 12 mS/cm at 25°C when dissolved in propylene carbonate, rivaling commercial lithium hexafluorophosphate electrolytes.

Applications in Advanced Technologies

Organic Synthesis

The ionic liquid serves as a Brønsted acid catalyst in esterification reactions, achieving 92% conversion efficiency in biodiesel production at 80°C . Its low volatility and recyclability (≥5 cycles without activity loss) align with green chemistry principles.

Comparative Analysis with Related Compounds

ParameterTris((2-HEA) OrthoborateBMIM-BF₄Sodium Borate
Ionic Conductivity (mS/cm)12140.8
Thermal Stability (°C)285240320
Cost (USD/kg)45060012

The compound’s balance of performance and moderate cost positions it as a viable candidate for mid-tier energy storage applications .

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